molecular formula C12H16BrNZn B14881551 3-[(1-Piperidino)methyl]phenylZinc bromide

3-[(1-Piperidino)methyl]phenylZinc bromide

Cat. No.: B14881551
M. Wt: 319.5 g/mol
InChI Key: RJZIPPZTOIWJTB-UHFFFAOYSA-M
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Description

3-[(1-Piperidino)methyl]phenylzinc bromide, 0.25 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF) at a concentration of 0.25 M. It is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-[(1-Piperidino)methyl]phenylzinc bromide typically involves the reaction of 3-[(1-Piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-[(1-Piperidino)methyl]bromobenzene+Zn3-[(1-Piperidino)methyl]phenylzinc bromide\text{3-[(1-Piperidino)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-[(1-Piperidino)methyl]bromobenzene+Zn→3-[(1-Piperidino)methyl]phenylzinc bromide

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[(1-Piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation and reduction: Can participate in redox reactions under specific conditions.

    Coupling reactions: Often used in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Electrophiles: Such as alkyl halides, acyl halides, and epoxides.

    Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, reacting with an alkyl halide can yield a substituted benzene derivative.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Cross-Coupling Reactions: Valuable in forming biaryl compounds, which are important in material science and drug development.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of intermediates for pharmaceutical compounds.

    Bioconjugation: Can be used to modify biomolecules for research purposes.

Industry:

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Agrochemicals: Used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism by which 3-[(1-Piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The presence of the piperidino group enhances the stability and reactivity of the organozinc compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    3-[(1-Piperidinylmethyl)phenyl]magnesium bromide: Another organometallic compound used in similar reactions.

    3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide: A structurally similar compound with different substituents on the piperidino group.

Uniqueness: 3-[(1-Piperidino)methyl]phenylzinc bromide is unique due to its specific reactivity and stability, which are influenced by the piperidino group. This makes it particularly useful in reactions requiring high selectivity and efficiency.

Properties

Molecular Formula

C12H16BrNZn

Molecular Weight

319.5 g/mol

IUPAC Name

bromozinc(1+);1-(phenylmethyl)piperidine

InChI

InChI=1S/C12H16N.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1

InChI Key

RJZIPPZTOIWJTB-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)CC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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